Cas no 82520-40-9 ((2-Chlorophenyl)(4-ethylphenyl)methanone)

(2-Chlorophenyl)(4-ethylphenyl)methanone is a substituted aromatic ketone with the molecular formula C₁₅H₁₃ClO. This compound features a benzophenone core structure functionalized with a chloro group at the 2-position and an ethyl group at the 4-position of the phenyl rings. Its distinct substitution pattern contributes to its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (chloro) and electron-donating (ethyl) groups enhances its reactivity in cross-coupling and condensation reactions. It is characterized by high purity and stability under standard conditions, making it suitable for research and industrial applications requiring precise structural motifs.
(2-Chlorophenyl)(4-ethylphenyl)methanone structure
82520-40-9 structure
Product Name:(2-Chlorophenyl)(4-ethylphenyl)methanone
CAS No:82520-40-9
MF:C15H13ClO
MW:244.716123342514
MDL:MFCD09801582
CID:879315
PubChem ID:12556358
Update Time:2025-10-31

(2-Chlorophenyl)(4-ethylphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (2-chlorophenyl)-(4-ethylphenyl)methanone
    • 2-CHLORO-4'-ETHYLBENZOPHENONE
    • (2-Chlorophenyl)(4-ethylphenyl)methanone
    • MFCD09801582
    • AKOS006034580
    • 82520-40-9
    • DTXSID30502406
    • CS-0262289
    • EN300-82023
    • MDL: MFCD09801582
    • Inchi: 1S/C15H13ClO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
    • InChI Key: UNGPISHBPOQJDW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(C1C=CC(=CC=1)CC)=O

Computed Properties

  • Exact Mass: 244.0654927g/mol
  • Monoisotopic Mass: 244.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

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(2-Chlorophenyl)(4-ethylphenyl)methanone Suppliers

Amadis Chemical Company Limited
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(CAS:82520-40-9)(2-Chlorophenyl)(4-ethylphenyl)methanone
Order Number:A1180305
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:44
Price ($):287.0
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Additional information on (2-Chlorophenyl)(4-ethylphenyl)methanone

Introduction to (2-Chlorophenyl)(4-ethylphenyl)methanone (CAS No. 82520-40-9)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule holding the potential to revolutionize therapeutic strategies. One such compound, (2-Chlorophenyl)(4-ethylphenyl)methanone (CAS No. 82520-40-9), has garnered significant attention in recent years due to its unique structural properties and promising biological activities. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging applications in medicinal chemistry.

The molecular structure of (2-Chlorophenyl)(4-ethylphenyl)methanone consists of two aromatic rings connected by a carbonyl group, with specific substituents that contribute to its distinct chemical behavior. The presence of a chlorine atom at the 2-position of the phenyl ring enhances its reactivity, making it a valuable intermediate in organic synthesis. Similarly, the ethyl group at the 4-position introduces additional electronic and steric effects that influence its interactions with biological targets.

In the realm of synthetic chemistry, this compound serves as a versatile building block for the preparation of more complex molecules. Its ability to undergo various functional group transformations allows chemists to tailor its properties for specific applications. For instance, nucleophilic aromatic substitution reactions can be employed to introduce new substituents, while condensation reactions with hydrazines or hydroxylamines yield hydrazones and oximes, respectively. These derivatives often exhibit enhanced biological activity and are explored for their potential therapeutic benefits.

Recent research has highlighted the pharmacological significance of (2-Chlorophenyl)(4-ethylphenyl)methanone and its derivatives. Studies have demonstrated that structurally related compounds can modulate various cellular pathways, making them attractive candidates for drug discovery. One notable area of investigation is their role in inhibiting kinases, which are enzymes implicated in numerous diseases, including cancer. The chlorine substituent in the phenyl ring is particularly crucial, as it enhances binding affinity to the active sites of these enzymes.

Moreover, the ethyl group at the 4-position contributes to the compound's solubility and bioavailability, factors that are critical for effective drug delivery. Researchers have leveraged these properties to develop novel kinase inhibitors with improved pharmacokinetic profiles. Preclinical studies have shown promising results in animal models, suggesting that these compounds may exhibit therapeutic efficacy in humans. Further investigation is warranted to validate these findings and explore potential side effects.

The synthesis of (2-Chlorophenyl)(4-ethylphenyl)methanone involves a series of well-established organic reactions, including Friedel-Crafts acylation and nucleophilic aromatic substitution. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been utilized to enhance yield and purity. These synthetic methodologies ensure that researchers can obtain high-quality material for both laboratory studies and industrial applications.

From a computational chemistry perspective, molecular modeling studies have provided valuable insights into the interactions between (2-Chlorophenyl)(4-ethylphenyl)methanone and its biological targets. These simulations help predict binding affinities and identify key residues involved in ligand-receptor interactions. Such information is instrumental in designing next-generation drugs with optimized efficacy and minimal side effects.

The compound's versatility extends beyond kinase inhibition; it has also been explored as a precursor for more complex scaffolds in drug design. By modifying its core structure or appending additional functional groups, chemists can generate libraries of derivatives with diverse biological activities. This approach aligns with the growing trend toward fragment-based drug discovery, where small molecules are incrementally modified to improve potency and selectivity.

In conclusion, (2-Chlorophenyl)(4-ethylphenyl)methanone (CAS No. 82520-40-9) represents a fascinating chemical entity with significant potential in pharmaceutical research. Its unique structural features enable diverse synthetic transformations and biological interactions, making it a valuable tool for drug development. As our understanding of molecular mechanisms continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:82520-40-9)(2-Chlorophenyl)(4-ethylphenyl)methanone
A1180305
Purity:99%
Quantity:1g
Price ($):287.0
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